Increased Lipophilicity (LogP) Relative to 1-(2-Pyridyl)piperazine Enhances Membrane Permeability
1-(2-(Pyridin-2-yl)ethyl)piperazine exhibits a lower LogP value (0.28–0.80) compared to its direct analog 1-(2-pyridyl)piperazine (LogP 0.885–1.687) [1]. This difference, ranging from 0.085 to 1.407 log units depending on the estimation method, indicates reduced lipophilicity and potentially improved aqueous solubility—a critical parameter for oral bioavailability and formulation development [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.28 (ACD/LogP), 0.796 (Molbase) |
| Comparator Or Baseline | 1-(2-Pyridyl)piperazine: 0.885 (Molbase), 0.74 (Sielc), 1.687 (hydrochloride salt) |
| Quantified Difference | ΔLogP ≈ -0.085 to -0.605 (free base); up to -1.407 vs. hydrochloride |
| Conditions | Predicted/calculated values from multiple cheminformatics sources; ACD/Labs and Molbase algorithms |
Why This Matters
Lower LogP correlates with reduced passive membrane permeability but improved aqueous solubility, directly impacting formulation strategy and in vivo pharmacokinetics in early-stage drug discovery.
- [1] Molbase. 1-(2-吡啶基)哌嗪. LogP: 0.885. Available at: https://m.molbase.cn/m/34803-66-2.html View Source
- [2] Molbase. 1-[2-(2-吡啶基)乙基]哌嗪. LogP: 0.796. Available at: https://qiye.molbase.cn/53345-15-6.html View Source
